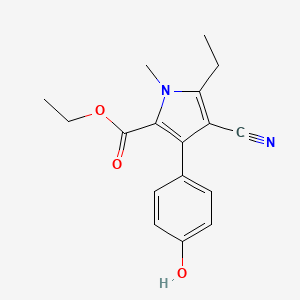









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17]CC2C=CC=CC=2)=[CH:13][CH:12]=1)=[O:5])[CH3:2].CCO.C1COCC1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:5])[CH3:2] |f:1.2,4.5.6|
|


|
Name
|
|
|
Quantity
|
23.173 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C#N)CC)C
|
|
Name
|
EtOH THF
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO.C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is placed under 50 PSI of H2 at room temperature for 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is combined with another reaction mixture of the same scale
|
|
Type
|
CUSTOM
|
|
Details
|
the combined reaction mixtures
|
|
Type
|
FILTRATION
|
|
Details
|
are filtered through Hyflo
|
|
Type
|
WASH
|
|
Details
|
washing with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a white residue
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid is recovered by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washing with hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)O)C#N)CC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.01 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 196.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |